Sulfamethazine

Catalog No.
S544118
CAS No.
57-68-1
M.F
C12H14N4O2S
M. Wt
278.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamethazine

CAS Number

57-68-1

Product Name

Sulfamethazine

IUPAC Name

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

InChI

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

ASWVTGNCAZCNNR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C

Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992)
In water, 1.50X10+3 mg/L at 29 °C and 1.92X10+3 mg/L at 37 °C; solubility increases with increasing pH
Soluble in acetone; slightly soluble in alcohol; very slightly soluble in ether
Soluble in acid, alkali; slightly soluble in dimethylsulfoxide
Soluble in acetone, ether; slightly soluble in alcohol
2.30e-01 g/L

Synonyms

HSDB 4157; HSDB 4157; HSDB 4157; Sulfamethazine; Intradine; Kelametazine

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C

Description

The exact mass of the compound Sulfamethazine is 278.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68.9° f (ntp, 1992)1500 mg/l (at 29 °c)0.01 min water, 1.50x10+3 mg/l at 29 °c and 1.92x10+3 mg/l at 37 °c; solubility increases with increasing phsoluble in acetone; slightly soluble in alcohol; very slightly soluble in ethersoluble in acid, alkali; slightly soluble in dimethylsulfoxidesoluble in acetone, ether; slightly soluble in alcohol2.30e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757326. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Short-acting sulfonamides -> Antibiotics. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfamethazine is a synthetic antibiotic belonging to the sulfonamide class, primarily used for its bacteriostatic properties. It is chemically characterized as N-(4,6-dimethylpyrimidin-2-yl) sulfanilamide and has the molecular formula C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S with a molecular weight of approximately 278.33 g/mol. The compound typically appears as pale-yellow crystals and has a melting point of 198.5 °C. Its solubility in water is relatively low, increasing with higher pH levels .

Sulfamethazine acts as a bacteriostatic antibiotic, meaning it inhibits the growth of bacteria rather than killing them directly. It works by competitively inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. Folate is a crucial vitamin for bacterial growth and reproduction. By inhibiting its synthesis, sulfamethazine disrupts bacterial metabolism and prevents their multiplication [].

Protein Labeling and Quantification

A specific form of Sulfamethazine, Sulfamethazine-d4, proves valuable for labeling proteins and other molecules. This isotope-labeled version incorporates a deuterium atom (a heavier isotope of hydrogen) into its structure. Researchers exploit this property in a technique called isotope-coded affinity tagging (ICAT) .

Associated with sulfamethazine include:

  • Formation Reaction: Sulfamethazine can be synthesized by reacting acetylsulfanilyl chloride with 2-amino-4,6-dimethylpyrimidine in dry pyridine or acetone .
  • Degradation Pathways: In environmental contexts, sulfamethazine undergoes various degradation processes, including chlorination and photolytic reactions, leading to transformation products that may possess different biological activities .

Sulfamethazine exhibits significant bacteriostatic activity against a broad spectrum of gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of dihydrofolate synthesis, crucial for bacterial growth and replication. Unlike many other sulfonamides, sulfamethazine has been noted for its reduced incidence of neurological side effects, attributed to its inability to disrupt the enzyme sepiapterin reductase .

The synthesis of sulfamethazine can be achieved through several methods:

  • Acetylation Method:
    • Reacting acetylsulfanilyl chloride with 2-amino-4,6-dimethylpyrimidine in dry pyridine.
    • Followed by alkaline hydrolysis and neutralization to yield sulfamethazine .
  • Condensation Reaction:
    • Condensing equimolar amounts of sulfanilylguanidine and acetylacetone directly.
    • This method results in precipitation of sulfamethazine as pale-yellow crystals upon addition of water .
  • Alternative Routes:
    • Variations exist that involve different solvents or reaction conditions to optimize yield and purity.

Sulfamethazine is primarily used in veterinary medicine for treating bacterial infections in livestock. It is also employed in human medicine for various infections, particularly those caused by susceptible organisms. Other applications include:

  • Combination Therapy: Often used alongside other antibiotics to enhance therapeutic efficacy.
  • Immunomodulatory Research: Recent studies have explored its derivatives as potential immunomodulating agents .

Research indicates that sulfamethazine interacts with various drugs and biological systems. Key points include:

  • Drug Interactions: Sulfamethazine may exhibit synergistic effects when combined with other antibiotics like trimethoprim, enhancing antibacterial activity through dual inhibition of folate synthesis pathways .
  • Metabolism Variability: The drug's metabolism can vary significantly among individuals based on genetic factors affecting acetylation rates, impacting its efficacy and safety profile .

Sulfamethazine shares structural and functional similarities with several other sulfonamide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
SulfadiazineC12H13N4O2SC_{12}H_{13}N_{4}O_{2}SUsed for treating infections in both humans and animals; similar mechanism but different pharmacokinetics.
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SOften used in combination with trimethoprim; broader spectrum of activity against certain pathogens.
SulfamerazineC12H14N4O2SC_{12}H_{14}N_{4}O_{2}SSimilar structure; used mainly for veterinary applications; distinct metabolic pathways.

Sulfamethazine's unique aspect lies in its specific binding affinity and reduced side effects compared to other sulfonamides, making it a valuable option in both veterinary and medical fields .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sulfamethazine appears as odorless sticky, white or creamy-white crystalline powder. Slightly bitter taste. An antibacterial.
Solid

Color/Form

Crystals from dioxane-water
Creamy-white powder or crystals from dioxan
White or yellowish-white powde

XLogP3

0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

278.08374688 g/mol

Monoisotopic Mass

278.08374688 g/mol

Heavy Atom Count

19

Taste

Slightly bitter taste

Density

1.4655 g/cu cm

LogP

0.89
0.19 (LogP)
log Kow = 0.14
0.89

Odor

Odorless

Appearance

Solid powder

Melting Point

387 to 392 °F (NTP, 1992)
176 °C (also reported as mp 178-179 °C; mp 198-199 °C; mp 205-207 °C)
198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

48U51W007F

GHS Hazard Statements

Aggregated GHS information provided by 21 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 21 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 12 of 21 companies with hazard statement code(s):;
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (16.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Sulfamethazine is a white or yellowish white powder. It is odorless and with a slightly bitter taste. Sulfamethazine is highly soluble in water. USE: Sulfamethazine is used as a veterinary antibiotic. EXPOSURE: Workers who use sulfamethazine may breathe in mists or have direct skin contact. The general population is not likely to be exposed to sulfamethazine unless they live near a confined animal feeding operation. If sulfamethazine is released to air, it is expected to be broken down by light. Sulfamethazine released to air may be on particles that eventually fall to the ground. It will not move into air from moist soil and water surfaces. It is expected to move moderately to easily through soil. It will not be broken down by microorganisms. Sulfamethazine is not expected to build up in fish. RISK: Data on the potential for sulfamethazine to produce toxic effects in humans were not available. Compounds in the same chemical category (sulfonamides) have been shown to cause potentially life-threatening anemia (hemolytic anemia), which can lead to renal and liver damage. Brain damage (called kernicterus) can occur in infants exposed to sulfonamides. Thyroid effects observed in laboratory rodents exposed to sulfamethazine, including goiter, alterations in thyroid hormone levels, and tumors, are not relevant to humans. Rodents are considered more susceptible to toxic effects of sulfonamides than humans or other laboratory species due to a lack of a specific protein. Reduced fertility, increased embryo death, increased birth defects (e.g. cleft palate), and altered reproductive development were observed in laboratory animals orally exposed to sulfamethazine before and/or during pregnancy. The International Agency for Research on Cancer determined that sulfamethazine is not classifiable as to its carcinogenicity to humans[HA4] due to lack of relevance of animal data. The potential for sulfamethazine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

For the treatment bacterial infections causing bronchitis, prostatitis and urinary tract infections.

Therapeutic Uses

Anti-Infective agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Sulfamethazine is included in the database.
MEDICATION (VET): Sulfamethazine is used as a broad-spectrum antimicrobial to treat or prevent infections caused by susceptible organisms. Infections treated may include pneumonia, intestinal infections (especially coccidia), soft tissue infections and urinary tract infections (UTIs).
MEDICATION (VET): Sulfadimidine, which is also known as sulfamethazine, is widely used in veterinary medicine in combination with chlortetracycline and penicillin in pigs for maintenance of weight gain in the presence of atrophic rhinitis, growth promotion and increased feed efficiency. Sulfadimidine is also effective against a wide variety of diseases in food-producing animals. Common therapeutic uses in cattle include: treatment of bovine respiratory disease complex (shipping fever complex); necrotic pododermatitis (foot rot) and calf diphtheria; colibacillosis (bacterial scours); coccidiosis and acute mastitis and acute metritis. Common therapeutic uses in sheep include: treatment of pasteurellosis; bacteria pneumonia; colibacillosis (bacterial scours) and control and treatment of coccidiosis. Common therapeutic uses in pigs include: treatment of bacterial pneumonia; porcine colibacillosis (bacterial scours); bacterial swine enteritis; and reduction in the incidence of cervical abscesses. Common therapeutic uses in chickens include: control of infectious coryza; coccidiosis; acute fowl cholera; and pullorum disease. Common therapeutic uses in turkeys include: control of coccidiosis.
For more Therapeutic Uses (Complete) data for SULFAMETHAZINE (7 total), please visit the HSDB record page.

Pharmacology

Sulfamethazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamethazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA.
Sulfamethazine is a sulfonamide antibiotic used in the lifestock industry.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

J01EB03
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01EB - Short-acting sulfonamides
J01EB03 - Sulfadimidine

Mechanism of Action

Sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase, an intermediate of tetrahydrofolic acid (THF) synthesis. THF is required for the synthesis of purines and dTMP and inhibition of its synthesis inhibits bacterial growth. Pyrimethamine and trimethoprim inhibit dihydrofolate reductase, another step in THF synthesis, and therefore act synergistically with the sulfonamides.

Vapor Pressure

6.82X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

57-68-1

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.
The pharmacokinetics and metabolism of sulfadimidine (SDM) following intravenous administration of 100 mg/kg were studied in seven dwarf preruminant kids at 12 weeks of age, and again at the ruminant stage, when the animals were 18 weeks old. The persistence of SDM in 18-week-old kids was prolonged in comparison to the 12-week-old animals: a lower total body clearance and a prolonged elimination of SDM were obtained in the older animals. The renal clearance values of SDM and its metabolites were the same at both ages. The decrease of SDM clearance is related to the significant reduction in SDM hydroxylation at the older age. The reduced oxidative hepatic metabolism may result from the sexual maturation of the kids.
Sulfamethazine acetylation phenotypes were determined in 19 healthy adults (aged 17-46 years; 15 men, four women; nine white, nine oriental, one black) given a single oral dose of 20 mg/kg bw sulfamethazine in 200 mL of water. The results showed a welldefined trimodal pattern for acetylation clearance and for overall elimination or metabolic rate constants and confirmed that the fast acetylator phenotype can be subdivided into intermediate and rapid acetylator groups. The average acetylation clearance rate for rapid acetylators (1.34 mL/min per kg bw) was 8.8 times the estimated clearance for slow acetylators (0.15 mL/min per kg bw) and 1.8 times that for intermediate acetylators (0.75 mL/min per kg bw). The average percentage of an absorbed dose excreted as acetylsulfamethazine in 72-hr urine was 93.7 for rapid acetylators, 87.7 for intermediate acetylators and 65.6 for slow acetylators.
The depletion of sulfadimidine (SDM) and its N4-acetyl and hydroxy metabolites was studied in eggs laid by hens after administration of either a single or multiple oral dosages of 100 mg SDM/kg. During medication and until 1 day after the last dose, the SDM and its metabolite concentrations in the egg white exceeded those in the egg yolk and reflected the plasma levels. In the period starting 2 days after the (last) dosage, the SDM concentration in the yolk became higher than in the egg white, and the drug depletion curves ran parallel. The mean maximum amount of SDM found in the whole egg was 1500 micrograms after a single and 1280 ug after multiple dosage. In eggs, traces of the N4-acetyl and 6-methylhydroxy metabolites could be detected (mainly in the egg white), and their concentrations were approximately 40 times lower than those of the parent drug. A highly significant correlation (P less than 0.005) was found between the development stage of the oocyte at the time of (last) medication and the amount of SDM found in the egg that developed from it. A period of 7 or 8 days after the (last) dosage of 100 mg SDM/kg/day is required to obtain SDM levels below 0.1 ug/g egg.
Relatively strong blood-brain barrier to sulfamethazine was observed in rats. Passage of sulfamethazine from blood to brain was slow and difficult.
For more Absorption, Distribution and Excretion (Complete) data for SULFAMETHAZINE (12 total), please visit the HSDB record page.

Metabolism Metabolites

Plasma disposition of sulfadimidine (SDM) and its metabolites was studied in laying hens after 100 mg SDM kg-1 doses were administered as a single intravenous dose, a single oral dose and multiple oral doses once daily for five consecutive days. SDM was extensively metabolized by acetylation and hydroxylation. In plasma, the metabolite observed with the highest concentration was N4-acetylsulfadimidine (N4-SDM) followed by hydroxymethylsulfadimidine (CH2OH) and 5-hydroxysulfadimidine. Following intravenous administration a biphasic elimination (as seen for a capacity limited reaction) pattern for SDM and its metabolites was observed. Multiple (5x) SDM dosing revealed plasma SDM concentrations ranging between 7 and 108 ug mL-1; within 96 hours of termination of the multiple SDM dosing, the plasma SDM concentration was below 0.01 ug mL-1. The renal clearances of N4-SDM and the hydroxy metabolites were approximately 10 times greater than that of SDM. The SDM mass balance (fecal/urinary recovery) showed a loss of 56 per cent after intravenous dosage and of 67 per cent after a single oral dosage; the hydroxy metabolites accounted for the highest percentage in feces/urine. Thus additional metabolic pathways must exist in laying hens.
After 10 male and two female healthy volunteers were given oral doses of sulfamethazine of 12-17 mg/kg bw, 10-20% of the dose was excreted in the urine as free and conjugated hydroxylated metabolites and 61-81% as N4-acetylsulfamethazine. Six of the individuals were considered to be fast acetylators and six slow acetylators. The plasma concentration-time curve for sulfamethazine in the fast acetylators was biphasic, with half-times of 1.7 and 5.4 hr, respectively, whereas in the slow acetylators it was monophasic, with a half-time of 7.6 hr.
Sulfamethazine is metabolized similarly in animals and humans, with N4-acetylation dominating. A trimodal pattern of sulfamethazine acetylation is seen in humans. Differences in acetylation rates were observed between male and female rats and among females of different strains.
The pharmacokinetics of sulfamethizole, sulfamethoxazole, sulfadiazine, sulfapyridine and sulfadimidine have been studied in man. Renal clearance values of the metabolite N4-acetylsulphonamide are 6 to 20 times higher than those of the corresponding parent compound. The renal clearance of sulfonamides is dependent on the urine flow. N4-Acetylsulfonamide concentration-time profiles for plasma and urine have been constructed for the sulfonamides. The percentage N4-acetylsulfonamide-time profiles for plasma are excellent tools for establishing the acetylator phenotype, while those constructed from urine samples are less useful. Evidence is obtained that sulfadimidine is metabolically processes by 2 different isoenzymes, while sulfadiazine, sulfapyridine and sulfamethoxazole are processes by 1 acetylating isoenzyme. Sulfamethizole is acetylated to very little extent.
For more Metabolism/Metabolites (Complete) data for SULFAMETHAZINE (9 total), please visit the HSDB record page.

Associated Chemicals

Sulphadimidine sodium;1981-58-4

Wikipedia

Sulfadimidine
Himbacine

Drug Warnings

VET: Adverse effects associated with sulfonamides include allergic reactions, Type II and Type III hypersensitivity, arthropathy, anemia, thrombocytopenia, hepatopathy, hypothyroidism (with prolonged therapy), keratoconjunctivitis sicca, and skin reactions. Dogs may be more sensitive to sulfonamides than other animals because dogs lack the ability to acetylate sulfonamides to metabolites. Other, more toxic metabolites may persist. /Sulfonamides/
VET: Do not administer to animals with sensitivity to sulfonamides. Doberman pinschers may be more sensitive than other canine breeds to reactions from sulfonamides. Use cautiously in this breed. /Sulfonamides/

Biological Half Life

After 10 male and two female healthy volunteers were given oral doses of sulfamethazine of 12-17 mg/kg bw, 10-20% of the dose was excreted in the urine as free and conjugated hydroxylated metabolites and 61-81% as N4-acetylsulfamethazine. Six of the individuals were considered to be fast acetylators and six slow acetylators. The plasma concentration-time curve for sulfamethazine in the fast acetylators was biphasic, with half-times of 1.7 and 5.4 hr, respectively, whereas in the slow acetylators it was monophasic, with a half-time of 7.6 hr.
Sulfadimidine is acetylated and hydroxylated in humans. ... The plasma concentration-time curve of sulfadimidine in fast acetylators is biphasic, with half-lives of 1.7 and 5.4 hr, whereas that in slow acetylators is monophasic, with a half-life of 7.6 hr. ...
... /Following oral administration to swine,/ the mean half-life for sulfamethazine, the N4-glucose conjugate of sulfamethazine, and N4-acetylsulfamethazine was estimated to be 0.8 day. ...

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Antiinfectives for systemic use -> Antibacterials for systemic use -> Sulfonamides and trimethoprims -> Short-acting sulfonamides -> Antibiotics
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Sulfamethazine can be prepared by reacting acetylsulfanilyl chloride with 2-amino- 4,6-dimethylpyrimidine suspended in dry pyridine or in acetone and pyridine, followed by alkaline hydrolysis of the 2-(N4-acetylsulfanilamido)-4,6-dimethylpyrimidine; the resulting salt is neutralized with SO2. The 2-amino-4,6-dimethylpyrimidine is prepared by condensing acetylacetone with guanidine carbonate in toluene. It can also be prepared by condensation of equimolar amounts of sulfanilylguanidine and acetylacetone directly. It is precipitated in the presence of water in the form of very pale yellow crystals.

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-: ACTIVE
Sulfamethazine is frequently found as an illegal residue in meats in the United States.

Analytic Laboratory Methods

Spectrophotometric method in determination of sulfamethazine in feeds.
Nitrite titration method is used for the determination of most of the pharmacopeial sulfonamide drugs /including sulfamethazine/.
Microbial Receptor Assay is used for determination of /sulfamethazine/ in milk. Assay is based on binding reaction between drug functional group and receptor site on added microbial cells. Minimum detectable concentration is 5 ng/ml.
Analyte: sulfamethazine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for SULFAMETHAZINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

A HIGH-PRESSURE LIQ CHROMATOGRAPHIC METHOD FOR DETERMINING TRISULFAPYRIMIDINES IN HUMAN SERUM IS DESCRIBED.
TLC & SCANNING DENSITOMETRY WERE COMBINED TO PROVIDE METHOD FOR ANALYSIS OF TRACE LEVELS OF SULFAMETHAZINE IN SWINE PLASMA. SENSITIVITY OF 0.05 UG/ML WAS ACHIEVED.
RESIDUES OF SULFAMETHAZINE IN BEEF TISSUES WERE DETERMINED BY HPLC.
Gas Chromatography - Mass Spectrometric Method for the determination of sulfamethazine in swine tissues. The method is accurate at 0.1 ppm level with expected coeffient of variation of 4.6%. Minimum level of detection is 0.002 ppm.
For more Clinical Laboratory Methods (Complete) data for SULFAMETHAZINE (11 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Keep in a dry place.
Store at or below 25 °C (77 °F). Protect from freezing.

Interactions

Sixteen healthy volunteers took part in a cross-over study examining the effect of ethanol on the rate of sulphadimidine acetylation (blood ethanol concentration about 1 g/1). In both rapid and slow acetylators the apparent half life of the drug decreased by about 20% after ethanol (mean reduction 39 +/- SE 8 min) and the amount of drug acetylated, measured in blood and urine, increased. In three slow acetylators the rate of acetylation in blood increased so noticeably after ethanol that they would otherwise have been classified as rapid acetylators. Suspensions of isolated rat liver cells showed an increase of about 30% in the rate of sulphadimidine acetylation after the addition of ethanol (2 g/1). Patients' usual alcohol consumption should be taken into account in determining their acetylator status.
Sulfonamides may interact with other drugs, including warfarin, methanamine, dapsone, and etodolac. They may potentiate adverse effects caused by methotrexate and pyrimethamine. Sulfonamdies will increase metabolism of cyclosporine resulting in decreased plasma concentrations. Methanamine is metabolized to formaldehyde, which may form a complex and precipitate with sulfonamides. Sulfonamdies administered to horses that are receiving detomidine may develop cardiac arrhythmias. This precaution is only listed for intravenous forms of trimethoprim-sulfonamides. /Sulfonamides/
The pharmacokinetic aspects of sulphadimidine were studied in clinically healthy (control) and Flunixin-medicated horses after a single intravenous and oral administration of 100 mg/kg body weight. Plasma sulphadimidine concentration was determined by high-performance liquid chromatography (HPLC). Following the intravenous injection, all plasma sulphadimidine data were best approximated by a two-compartment open model using sequential, weight non-linear regression. Flunixin induced a 67% increase in the rate of sulphadimidine return to the central compartment from peripheral tissues (K21) and there were a trend to a 30% increase in K12. The sulphadimidine elimination half-life was decreased 21%, the Vdss was reduced by 18% and MRT was decreased by 20%. Following the oral administration, sulphadimidine was rapidly absorbed in control and Flunixin-medicated horses with absorption half-lives (t1/2 ab) of 0.5 and 0.43 hours respectively. The peak plasma concentration (Cmax) were 93.7 and 109 micrograms/ml attained at (tmax) 2.36 and 1.9 hours respectively. The elimination half-life after oral administration (t1/2 ab) was shorter in flunixin pre-medicated horses than in control ones. The systemic bioavalability percentages (F%) of sulphadimidine after oral administration of 100 mg/kg body weight was 79.3 and 71.2% in control and flunixin medicated horses, respectively. Therefore care should be exercised in the use of sulphadimidine in equine patients concurrently treated with flunixin.

Stability Shelf Life

Stable under recommended storage conditions.
MAY DARKEN ON EXPOSURE TO LIGHT

Dates

Modify: 2023-08-15

Efficient degradation of sulfamethazine via activation of percarbonate by chalcopyrite

Yangju Li, Haoran Dong, Long Li, Junyang Xiao, Shuangjie Xiao, Zilan Jin
PMID: 34330026   DOI: 10.1016/j.watres.2021.117451

Abstract

In this work, the novel application of chalcopyrite (CuFeS
) for sodium percarbonate (SPC) activation towards sulfamethazine (SMT) degradation was explored. Several key influencing factors like SPC concentration, CuFeS
dosage, reaction temperature, pH value, anions, and humic acid (HA) were investigated. Experimental results indicated that SMT could be effectively degraded in the neutral reaction media by CuFeS
/SPC process (86.4%, 0.054 min
at pH = 7.1). The mechanism of SPC activation by CuFeS
was elucidated, which was discovered to be a multiple reactive oxygen species (multi-ROS) process with the coexistence of hydroxyl radical (
OH), carbonate radical (CO
), superoxide radical (O
), and singlet oxygen (
O
), as evidenced by quenching experiments and electron spin resonance (ESR) tests. The generated
OH via the traditional heterogeneous Fenton-like process would not only react with carbonate ions to yield other ROS but also involve in SMT degradation. The abundant surface-bound Fe(II) was deemed to be the dominant catalytic active sites for SPC activation. Meanwhile, it was verified that the reductive sulfur species, the interaction between Cu(I) and Fe(III) as well as the available O
derived from the activation of molecular oxygen and the conversion of
OH favored the regeneration of Fe(II) on CuFeS
surface. Furthermore, the degradation intermediates of SMT and their toxicities were evaluated. This study presents a novel strategy by integrating transition metal sulfides with percarbonate for antibiotic-contaminated water treatment.


Impact of biochar-induced vertical mobilization of dissolved organic matter, sulfamethazine and antibiotic resistance genes variation in a soil-plant system

Linlin Qiu, Jingjing Wu, Yuan Qian, Muhammad Nafees, Jingxian Zhang, Wenchao Du, Ying Yin, Hongyan Guo
PMID: 34229407   DOI: 10.1016/j.jhazmat.2021.126022

Abstract

The migration risk of antibiotic and antibiotic resistance genes (ARGs) have attracted lots of attentions due to their potential threaten to public health. Strategies to reduce their vertical mobilization risk are urgently required for groundwater safety and human health. Biochar enjoys numerous interests due to its excellent sorption affinity. However, little was known about the efficacy of biochar amendment in impeding the vertical mobilization of antibiotic and ARGs. To fill this gap, a column study was carried out to investigate biochar-induced variations in the leaching behavior of dissolved organic matter (DOM), sulfamethazine (SMZ) and ARGs. Results showed that biochar addition enhanced DOM export from soil, changed its composition and impeded the vertical transport of SMZ. Biochar amendment could effectively decrease the occurrence of extracellular and intracellular sul2 in soil and impede its vertical transportation, however, it did not work out with sul1 gene. Structural equation modeling analysis demonstrated that the abundance of sul2 was significantly controlled by SMZ concentration, while the primary drivers of sul1 were SMZ concentration and DOM content. These results indicated the failure in inhibiting the vertical transfer of sul1 under biochar amendment and highlighted the important role of DOM in the leaching of soil ARGs.


Residue accumulation, distribution, and withdrawal period of sulfamethazine and N-acetylsulfamethazine in poultry waste from broilers

Song Zhanteng, Zhuang Hongting, Xiao Zhiming, Suo Decheng
PMID: 34126678   DOI: 10.1016/j.chemosphere.2021.130420

Abstract

Sulfamethazine is one of the most frequently used sulfonamides in the poultry farming industry. However, the residue accumulation, distribution, and depletion of sulfamethazine (SMZ) and its metabolite, N4-acetylsulfamethazine (NAS), in poultry waste (manure and feathers) have yet to be evaluated. In our study, the residue levels of SMZ and NAS in manure and feathers are determined by liquid chromatography tandem mass spectrometry. Furthermore, the distribution, depletion, and withdrawal period of SMZ and NAS in manure and feathers are investigated under field conditions. Results show that high concentrations (0.7-43.3 mg/kg for SMZ, and 0.22-22.4 mg/kg for NAS) of SMZ and NAS residues remain in manure and feathers even when SMZ has been used. The withdrawal periods of SMZ and NAS in feathers are 97.0 d and 28.0 d, respectively. In manure, the withdrawal period is 18.2 d and 8.0 d, respectively. Poultry waste is a possible major reentry way of SMZ into the food chain and the environment.


Accumulation of sulfamethazine and ciprofloxacin on grain surface decreases the transport of biochar colloids in saturated porous media

Kang Zhao, Ling Gao, Qianru Zhang, Jianying Shang
PMID: 33984789   DOI: 10.1016/j.jhazmat.2021.125908

Abstract

The increasing amount of antibiotics entering the environment through manure usage and sludge application from wastewater treatment plants (WWTP) attracts much concern due to their potential threat to ecological security and human health. When biochar, a soil and water amendment, is introduced into the soil for remediation, the antibiotics are usually co-present with the biochar colloids (BC) or pre-accumulated in soils. However, little is known about the effect of antibiotics on the behavior of BC. Column experiments were conducted at three different pH values to study the effect of sulfamethazine (SMT) or ciprofloxacin (CIP) on BC transport. Under certain conditions (co-present in the influent and pre-sorbed on quartz sand), large numbers of cation and zwitterion forms of the less mobile CIP at pH 5 and 7 led to less negatively-charged surface of BC and quartz sand, resulted in higher BC retention compared to the highly mobile SMT. The decrease in BC transport became more significant with a higher amount of SMT or CIP pre-sorption. Therefore, when biochar is applied into soils polluted by antibiotics, the pH-dependency and the loading amount of antibiotics in soil matrix should be paid attention to as they might affect the transport of BC and the related facilitated-contaminants transport.


Polystyrene microplastics alleviate the effects of sulfamethazine on soil microbial communities at different CO

Meiling Xu, Wenchao Du, Fuxun Ai, Fen Xu, Jianguo Zhu, Ying Yin, Rong Ji, Hongyan Guo
PMID: 33592488   DOI: 10.1016/j.jhazmat.2021.125286

Abstract

Microplastics were reported to adsorb antibiotics and may modify their effects on soil systems. But there has been little research investigating how microplastics may affect the toxicities of antibiotics to microbes under future climate conditions. Here, we used a free-air CO
enrichment system to investigate the responses of soil microbes to sulfamethazine (SMZ, 1 mg kg
) in the presence of polystyrene microplastics (PS, 5 mg kg
) at different CO
concentrations (ambient at 380 ppm and elevated at 580 ppm). SMZ alone decreased bacterial diversity, negatively affected the bacterial structure and inter-relationships, and enriched the sulfonamide-resistance genes (sul1 and sul2) and class 1 integron (intl1). PS, at both CO
conditions, showed little effect on soil bacteria but markedly alleviated SMZ's adverse effects on bacterial diversity, composition and structure, and inhibited sul1 transmission by decreasing the intl1 abundance. Elevated CO
had limited modification in SMZ's disadvantages to microbial communities but markedly decreased the sul1 and sul2 abundance. Results indicated that increasing CO
concentration or the presence of PS affected the responses of soil microbes to SMZ, providing new insights into the risk prediction of antibiotics under future climate conditions.


Catalyst-free activation of permanganate under visible light irradiation for sulfamethazine degradation: Experiments and theoretical calculation

Chen Zhang, Suhong Tian, Fanzhi Qin, Yali Yu, Danlian Huang, Abing Duan, Chengyun Zhou, Yang Yang, Wenjun Wang, Yin Zhou, Hanzhuo Luo
PMID: 33607387   DOI: 10.1016/j.watres.2021.116915

Abstract

In this study, visible light (VL) was adopted for permanganate (PM) activation without additional catalyst, where sulfamethazine (SMT) was selected as the probe compound. Experiment results showed that the VL/PM system can effectively degrade SMT through pseudo-first-order reaction kinetics. Influencing factors including PM dosage, solution pH, humid acid (HA) and coexisting anions (CO
, SO
, Cl
and NO
) which affect SMT photo-degradation were also examined. Pyrophosphate (PP) had an inhibitory effect on SMT degradation due to the complexation of PP with Mn (III). Electron spin resonance (ESR) spectrometry and UV-Vis spectrophotometer proved that VL can activate PM to generate ·O
and Mn (III) reactive species. Furthermore, based on the active site prediction, intermediates identification and Density Functional Theory (DFT) calculation, two main degradation pathways involving SMT molecular rearrangement and cleavage of S-N bond were proposed. Moreover, the energy barriers of the two degradation pathways were also calculated. This study offers a novel approach for aqueous SMT removal and deepens our understanding of the degradation mechanism of SMT through DFT calculation, which hopes to shed light on the future development of VL/PM treatment.


Photolytic kinetics of pharmaceutically active compounds from upper to lower estuarine waters: Roles of triplet-excited dissolved organic matter and halogen radicals

Zhichao Hou, Qi Fang, Huaying Liu, Yingjie Li, Qun Zhao, Zhiyu Zhang, Yajie Lei, Senlin Tian
PMID: 33592446   DOI: 10.1016/j.envpol.2021.116692

Abstract

Photodegradation is a major elimination route of many pharmaceutically active compounds (PhACs) in natural surface waters, yet their photolytic behavior in estuarine waters with salinity gradient change is largely unknown. Herein, sulfamethazine and carbamazepine were taken as representative PhACs to explore the photolytic kinetic differences in Qinzhou Bay estuarine water samples collected from upper to lower reaches. Rapid photodegradation of sulfamethazine was found in lower estuarine water relative to upstream estuarine water; whereas for carbamazepine, photolytic rate was inversely proportional to the salinity of estuarine waters. Experiments with extracted estuarine dissolved organic matter (E-DOM) imply that the multivariate effects of triplet-excited E-DOM (
E-DOM∗) and halide ions are responsible for the enhancement photolysis of sulfamethazine. Radical scavenging experiments suggest that the photolysis enhancement can be ascribed to the contribution of reactive halogen species (RHS), while their contribution to carbamazepine is negligible and
E-DOM∗ is the dominant reactive species for its photodegradation. This indicates that the reactivity differences with RHS and
DOM∗ affect the photolytic kinetics of PhACs from upper estuarine waters to lower reaches, which is also supported by a good linear relationship between the ratios of photolytic rates for ten PhACs in E-DOM solution with/without halides and the ratios of the reactivity of these pollutants with RHS and
DOM∗. These findings show that the different reactivity of PhACs with
E-DOM∗ and RHS influences the photolytic kinetics in estuarine waters with different salinity, and highlights the photochemical behavior of organic micropollutants from upstream to downstream estuarine waters.


An Ultrasensitive Label-Free Fluorescent Aptasensor Platform for Detection of Sulfamethazine

Yarong Wang, Xueling Yan, Qiming Kou, Qi Sun, Yuexin Wang, Ping Wu, Lulan Yang, Jiaming Tang, Tao Le
PMID: 33859476   DOI: 10.2147/IJN.S307080

Abstract

Sulfamethazine (SMZ) exposed in the environment can enter the human body through the food chain and pose a serious threat to human health. Therefore, it is important to develop a rapid and sensitive method for detecting SMZ in environmental samples. In order to fastly and quantitatively detect SMZ in environmental samples, we developed a label-free fluorescent aptasensor based on specific aptamer (SMZ1S) and fluorescence resonance energy transfer (FRET) between gold nanoparticles (AuNPs) and rhodamine B (RhoB).
In the absence of SMZ, SMZ1S was adsorbed on the surface of AuNPs, which led to dispersion of the AuNPs in high concentration saline solution, thus effectively quenching the fluorescence of RhoB. With the increase of the SMZ concentration, the specific binding of SMZ1S and SMZ led to the aggregation of AuNPs in the presence of NaCl, which reduced the quenching of RhoB fluorescence and increased the fluorescence intensity. The sensitivity and linearity curve of the label-free fluorescent aptasensor were determined with different concentrations of sulfamethazine standard solutions. The specificity of this fluorescent aptasensor was determined by replacing sulfamethazine with different antibiotics. In addition, the actual water and soil samples were spiked and recovered.
Under optimized conditions, the proposed fluorescent aptasensor demonstrated a good linear detection of SMZ in binding buffer from 1.25 ng mL
to 40 ng mL
and the limit of detection was 0.82 ng mL
. The spiked recoveries for SMZ were 94.4% to 108.8% with a relative standard deviation of 1.8-10.3% in water and soil samples, respectively.
The label-free fluorescent aptasensor investigated in the current study is a promising tool to detect and quantify SMZ in water and soil samples.


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